Potassium triiodide

Descripción general

Descripción

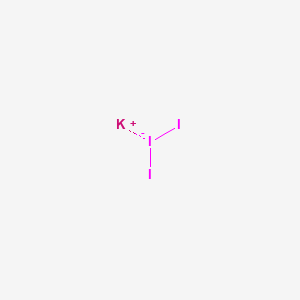

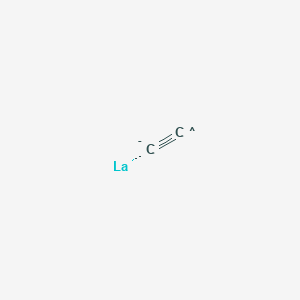

Potassium triiodide is a small molecule that is experimental in nature . It has a chemical formula of I3K and an average molecular weight of 419.8117 . It is also known by other names such as Iodine aqueous, Lugol’s iodine, Lugol’s solution, and Microiodide .

Molecular Structure Analysis

A study used liquid-microjet-based X-ray photoelectron spectroscopy to investigate the anion’s valence- and core-level electronic structure, ionization dynamics, associated electron-correlation effects, and nuclear geometric structure of aqueous triiodide solutions . The study suggests that the ground state of the solute adopts a near-linear average geometry in aqueous solutions .Chemical Reactions Analysis

In the iodine clock reaction, iodide from potassium iodide is converted to iodine. The iodine produced in the first reaction is reduced back to iodide by the reducing agent, cysteine . In another reaction, iodide ion is generated by the reaction between the iodate and bisulfite .Physical And Chemical Properties Analysis

Potassium triiodide has a chemical formula of I3K and an average molecular weight of 419.8117 . The ground state of the solute adopts a near-linear average geometry in aqueous solutions .Aplicaciones Científicas De Investigación

Forensic Visualization of Wetted Fingerprints

Scientific Field

Forensic Science

Summary

Evidences of crime are often disposed of in waterways to eliminate any ties to the crime. However, water-insoluble lipid components may remain on the object, even after immersion. To visualize wetted fingerprints, the commonly used method is Small Particle Reagent (SPR), which involves hazardous chemicals. Researchers have explored a greener alternative using Potassium triiodide (I3K) enhanced multi-walled carbon nanotubes supported lipase. This study aimed to optimize the visualization protocol for this compound on split natural fingerprints immersed in purified tap water.

Experimental Procedure

Results

This research demonstrates the potential of using Potassium triiodide for safer and more efficient forensic fingerprint visualization .

Thyroid Protection in Nuclear Medicine

Scientific Field

Nuclear Medicine

Summary

Potassium iodide is used to block thyroid iodine uptake in nuclear medicine. It provides thyroid protection during scintigraphy and therapy involving radioiodinated compounds (e.g., iobenguane for neural tissue tumors or iodinated fibrinogen for clotting investigations) .

Iodine Clock Reactions in Materials Science

Scientific Field

Materials Science

Summary

Iodine clocks offer untapped opportunities for materials science. They can be used for time-programming of supramolecular assembly and sol–gel transitions. Researchers are exploring this area to stimulate new research directions .

Influence on Triple-Cation Perovskite Stability

Scientific Field

Materials Science (Photovoltaics)

Summary

Potassium iodide (KI) addition affects the photovoltaic performance and stability of triple-cation mixed-halide perovskite. Researchers investigated Cs0.05FA0.79MA0.15PbI2.45Br0.55 perovskite with excess PbI2 and found that KI reduced stability .

Safety And Hazards

When handling Potassium triiodide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. All sources of ignition should be removed and personnel should be evacuated to safe areas .

Direcciones Futuras

Iodine clocks, which involve iodine species such as iodide ion, free iodine, or iodate ion, are fascinating nonlinear chemical systems with a promising future . The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .

Propiedades

IUPAC Name |

potassium;triiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/I3.K/c1-3-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNPRRRKHAEUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].I[I-]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228534 | |

| Record name | Potassium triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.8117 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium triiodide | |

CAS RN |

12298-68-9, 7790-42-3 | |

| Record name | Potassium triiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012298689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium triiodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14492 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Potassium iodide (K(I3)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM TRIIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66M6Y3KSA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)

![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)